Glycine

Description

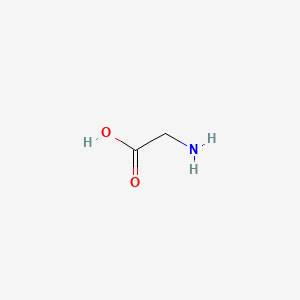

Structure

3D Structure

Properties

IUPAC Name |

2-aminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | glycine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1)) | |

| Record name | Glycine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020667 | |

| Record name | Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol) | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Glycine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1411/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000013 [mmHg] | |

| Record name | Glycine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14439 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc | |

CAS No. |

56-40-6, 25718-94-9, 18875-39-3 | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine, peptides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25718-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018875393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE7660XO1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C | |

| Record name | GLYCINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20439 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00145 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLYCINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000123 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Glycine Metabolism: Biosynthesis, Catabolism, and Systemic Regulation

Glycine (B1666218) Biosynthesis Pathways

This compound can be synthesized through several pathways in mammals, primarily involving the interconversion of other amino acids and the contribution of specific metabolic routes. mdpi.comdrugbank.comnih.govnih.gov

Serine Hydroxymethyltransferase (SHMT)-Mediated Synthesis from Serine

The primary pathway for this compound biosynthesis involves the reversible conversion of serine to this compound, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). mdpi.comspandidos-publications.comproteopedia.orgwikipedia.org This reaction requires the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) and involves the transfer of a hydroxymethyl group from serine to tetrahydrofolate (THF), producing 5,10-methylene tetrahydrofolate (5,10-CH₂-THF) and this compound. spandidos-publications.comproteopedia.orgwikipedia.orgmdpi.com

There are two main isoforms of SHMT in mammals: cytosolic SHMT1 and mitochondrial SHMT2. spandidos-publications.comproteopedia.orgbiorxiv.org While both catalyze the same reaction, they operate in different cellular compartments and contribute distinctly to cellular metabolism. spandidos-publications.combiorxiv.org Mitochondrial SHMT2 is often more active in this compound synthesis in many cells and appears to be ubiquitous, whereas cytosolic SHMT1 is primarily found in the liver and kidney and is less active in converting serine to this compound compared to SHMT2. nih.gov The SHMT-mediated conversion of serine to this compound is a key source of one-carbon units for folate metabolism. spandidos-publications.commdpi.compnas.org

Threonine Degradation Pathway in this compound Generation

This compound can also be generated from the degradation of threonine. mdpi.commdpi.comdrugbank.comnih.govwikipedia.orglibretexts.org In this pathway, threonine is converted to 2-amino-3-ketobutyrate by threonine dehydrogenase. libretexts.orgcreative-proteomics.com Subsequently, 2-amino-3-ketobutyrate is cleaved by 2-amino-3-ketobutyrate coenzyme A ligase, yielding this compound and acetyl-CoA. libretexts.orgcreative-proteomics.com While this pathway contributes to this compound synthesis, some research suggests its contribution might be less significant in humans compared to other mammals, and it may even be lost in humans according to some sources. biorxiv.orgoatext.com Studies in rat liver mitochondria indicate that this compound formation from threonine primarily occurs through the coupled activities of threonine dehydrogenase and 2-amino-3-oxobutyrate CoA-ligase. nih.gov

Contribution of Choline (B1196258) and Hydroxyproline (B1673980) Metabolism to this compound Pool

Metabolism of choline and hydroxyproline also contributes to the endogenous this compound pool. mdpi.commdpi.comdrugbank.comnih.govnih.govwikipedia.org Choline is oxidized in the liver and kidneys to betaine (B1666868) (trimethylthis compound). mdpi.comwikipedia.org Betaine is then successively demethylated to dimethylthis compound and sarcosine (B1681465), with the methyl groups being transferred to tetrahydrofolate. mdpi.com Sarcosine can be further demethylated to this compound. mdpi.comwikipedia.org Enzymes involved in the conversion of betaine to dimethylthis compound and sarcosine are betaine-homocysteine S-methyltransferase (BHMT), dimethylthis compound dehydrogenase (DMGDH), and sarcosine dehydrogenase (SDH). mdpi.com

Hydroxyproline, primarily derived from the degradation of collagen, can also be metabolized to contribute to this compound synthesis. mdpi.comdrugbank.comnih.govwikipedia.orgfrontiersin.orgatamanchemicals.comresearchgate.net Hydroxyproline is converted to Δ1-pyrroline-3-OH-5-carboxylic acid (OH-P5C) by hydroxyproline dehydrogenase (also known as hydroxyproline oxidase or PRODH2). frontiersin.org OH-P5C can then be further metabolized, eventually yielding this compound. frontiersin.orgresearchgate.net This pathway plays a role in collagen metabolism and can contribute to antioxidant defense. frontiersin.org

Inter-organ Contributions to this compound Homeostasis

This compound homeostasis is maintained through inter-organ metabolism, with the liver and kidneys playing central roles in its synthesis and removal. mdpi.comdrugbank.comnih.govnih.govwikipedia.orgnih.gov These organs are the primary sites for endogenous this compound synthesis from precursors like serine, threonine, choline, and hydroxyproline. mdpi.comdrugbank.comnih.govnih.govwikipedia.org The liver and kidneys also contribute to this compound removal through metabolic degradation pathways and excretion. wikipedia.orgnih.gov The brain also synthesizes L-serine locally, but peripheral tissues, particularly the liver and kidney, are major sources of L-serine derived from this compound and one-carbon metabolism. annualreviews.org

This compound Catabolism and Degradation Systems

This compound is primarily degraded through a major enzymatic system located in the mitochondria. drugbank.comnih.govwikipedia.orgfrontiersin.org

This compound Cleavage System (GCS) as a Major Degradation Pathway

The this compound cleavage system (GCS), also known as the this compound synthase complex, is the major pathway for this compound degradation in animals, plants, and bacteria. drugbank.comnih.govwikipedia.orgmdpi.comfrontiersin.orgresearchgate.net This multienzyme complex is located in the inner mitochondrial membrane and catalyzes the reversible oxidative cleavage of this compound into carbon dioxide, ammonia (B1221849), and 5,10-methylene tetrahydrofolate. wikipedia.orgmdpi.comfrontiersin.orgresearchgate.netlife-science-alliance.org The GCS comprises four protein components: this compound decarboxylase (P-protein or GLDC), aminomethyltransferase (T-protein or AMT), this compound cleavage system H-protein (H-protein or GCSH), and dihydrolipoamide (B1198117) dehydrogenase (L-protein or DLD). mdpi.comfrontiersin.orgresearchgate.netlife-science-alliance.orguniprot.org

The reaction catalyzed by the GCS is as follows: this compound + THF + NAD⁺ ⇌ 5,10-CH₂-THF + CO₂ + NH₄⁺ + NADH + H⁺ wikipedia.orgmdpi.comfrontiersin.orgresearchgate.net

The H-protein, a lipoic acid-containing protein, plays a pivotal role in the GCS by accepting the aminomethyl group from this compound bound to the P-protein and then transferring the methylene (B1212753) group to THF catalyzed by the T-protein. mdpi.comfrontiersin.orgresearchgate.netuniprot.orguniprot.org The L-protein, a common component of several dehydrogenase complexes, reoxidizes the reduced lipoic acid on the H-protein, producing NADH. mdpi.comfrontiersin.org

The GCS is crucial for regulating this compound levels and providing one-carbon units for various biosynthetic processes, including the synthesis of purines and thymidylate. spandidos-publications.commdpi.comfrontiersin.orglife-science-alliance.org Defects in the GCS, particularly mutations in GLDC or AMT, can lead to Non-Ketotic Hyperglycinemia (NKH), a severe neurometabolic disorder characterized by the accumulation of this compound in body fluids and tissues. frontiersin.orguniprot.orgontosight.ainih.govresearchgate.net

While the GCS is the major degradation pathway, this compound can also be degraded through other routes, including conversion back to serine by SHMT followed by serine degradation, and conversion to glyoxylate (B1226380) by D-amino acid oxidase. drugbank.comwikipedia.orguomustansiriyah.edu.iq However, the GCS accounts for a substantial proportion of whole-body this compound flux in humans. mdpi.com

Here is a table summarizing key enzymes involved in this compound Metabolism:

| Enzyme Name | Reaction Catalyzed | Pathway | Subcellular Location | PubChem CID |

| Serine Hydroxymethyltransferase 1 | Serine + THF ⇌ this compound + 5,10-CH₂-THF + H₂O | This compound Biosynthesis (from Serine) | Cytosol | 6849 |

| Serine Hydroxymethyltransferase 2 | Serine + THF ⇌ this compound + 5,10-CH₂-THF + H₂O | This compound Biosynthesis (from Serine) | Mitochondria | 6850 |

| Threonine Dehydrogenase | Threonine → 2-amino-3-ketobutyrate | This compound Biosynthesis (from Threonine) | Mitochondria | 16645037 |

| 2-amino-3-ketobutyrate CoA ligase | 2-amino-3-ketobutyrate → this compound + Acetyl-CoA | This compound Biosynthesis (from Threonine) | Mitochondria | Not Available |

| Betaine-Homocysteine S-Methyltransferase | Betaine + Homocysteine → Dimethylthis compound + Methionine | This compound Biosynthesis (from Choline) | Cytosol | 6615 |

| Dimethylthis compound Dehydrogenase | Dimethylthis compound → Sarcosine + 5,10-CH₂-THF | This compound Biosynthesis (from Choline) | Mitochondria | 15056425 |

| Sarcosine Dehydrogenase | Sarcosine → this compound + 5,10-CH₂-THF | This compound Biosynthesis (from Choline) | Mitochondria | 167411 |

| Hydroxyproline Dehydrogenase | Hydroxyproline → Δ1-pyrroline-3-OH-5-carboxylic acid | This compound Biosynthesis (from Hydroxyproline) | Mitochondria | 145165 |

| This compound Decarboxylase (P-protein) | This compound + H-protein + NAD⁺ → CO₂ + NH₃ + H₂-protein + NADH + H⁺ | This compound Catabolism (GCS) | Mitochondria | 6846 |

| Aminomethyltransferase (T-protein) | H₂-protein + THF → 5,10-CH₂-THF + H-protein + NH₃ | This compound Catabolism (GCS) | Mitochondria | 15056421 |

| GCS H-protein | Carrier of aminomethyl group | This compound Catabolism (GCS) | Mitochondria | 6847 |

| Dihydrolipoamide Dehydrogenase (L-protein) | Reduced H-protein + NAD⁺ → Oxidized H-protein + NADH + H⁺ | This compound Catabolism (GCS) | Mitochondria | 6848 |

Serine Hydroxymethyltransferase Reversibility in this compound Degradation to Serine

Serine hydroxymethyltransferase (SHMT) catalyzes the reversible interconversion between serine and this compound. ebi.ac.ukfrontiersin.org While primarily known for this compound biosynthesis from serine, the enzyme can also facilitate the degradation of this compound by converting it back to serine. wikipedia.orgnih.gov This reaction requires tetrahydrofolate (THF) as a one-carbon carrier and pyridoxal 5'-phosphate (PLP) as a cofactor. wikipedia.orgebi.ac.uk In the direction of this compound degradation, this compound reacts with 5,10-CH2-THF to produce serine and THF. wikipedia.orgwikipedia.org This reversibility allows SHMT to play a role in regulating the balance between serine and this compound pools within the cell. The serine produced through this reaction can then be further metabolized, for instance, converted into pyruvate (B1213749) by serine dehydratase. nih.govnih.gov

The mechanism of SHMT activity involves the formation of an external aldimine with the amino acid substrate and PLP. wikipedia.orgebi.ac.uk In the case of serine degradation, the enzyme facilitates the transfer of a hydroxymethyl group from serine to THF, yielding this compound and 5,10-CH2-THF. wikipedia.org The reaction is thought to proceed via a retroaldol mechanism or a nucleophilic displacement mechanism involving THF and the PLP-serine intermediate. ebi.ac.ukfrontiersin.org Structural studies have provided insights into the binding sites for PLP and folate and the conformational changes occurring during the catalytic cycle. frontiersin.orgresearchgate.net

D-Amino Acid Oxidase Pathway to Glyoxylate

Another pathway for this compound degradation involves the enzyme D-amino acid oxidase (DAAO). nih.govnih.gov DAAO is a peroxisomal enzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a prosthetic group. reactome.orggenecards.org While its substrates primarily include a variety of D-amino acids, it can also act on this compound. genecards.org This pathway converts this compound into glyoxylate, with the concomitant production of hydrogen peroxide (H2O2) and ammonia (NH4+). reactome.orgnih.gov

The reaction catalyzed by DAAO is:

This compound + H2O + O2 → Glyoxylate + H2O2 + NH4+ reactome.org

The glyoxylate produced through this pathway can be further metabolized. In the liver, glyoxylate can be oxidized by hepatic lactate (B86563) dehydrogenase into oxalate (B1200264) in an NAD+-dependent reaction. nih.govnih.govnih.gov This conversion to oxalate is significant as oxalate can form insoluble calcium oxalate crystals, contributing to kidney stone formation. slideshare.net While the DAAO pathway is considered a minor route for this compound degradation compared to the this compound cleavage system, it is a recognized metabolic fate of this compound. nih.govmdpi.com

Regulatory Mechanisms of this compound Flux and Concentration

Maintaining appropriate levels of this compound is crucial for various physiological processes, including protein synthesis, neurotransmission, and one-carbon metabolism. wikipedia.orgmdpi.com this compound flux and concentration are tightly regulated by a combination of factors, including the activity of key metabolic enzymes, the availability of cofactors, and transport mechanisms.

The this compound cleavage system (GCS) is a major determinant of this compound levels, particularly in the liver. nih.govnih.govnih.gov Its activity is often triggered in response to high concentrations of this compound, facilitating its degradation into CO2 and NH4+. wikipedia.orgnih.gov The GCS is a multi-enzyme complex located in the mitochondria. mdpi.com

Serine hydroxymethyltransferase (SHMT) also plays a significant regulatory role due to its reversible nature. frontiersin.org The balance between the forward (serine to this compound) and reverse (this compound to serine) reactions catalyzed by SHMT influences the intracellular concentrations of both amino acids and the availability of one-carbon units. wikipedia.org The activity of SHMT is dependent on the availability of its cofactors, PLP and THF. mdpi.comresearchgate.net

Transport mechanisms are also critical for regulating this compound flux and concentration, particularly in the nervous system where this compound acts as a neurotransmitter. researchgate.netnih.gov this compound transporters (GlyTs), specifically GlyT1 and GlyT2, are responsible for the reuptake of this compound from the synaptic cleft, controlling synaptic and extrasynaptic this compound levels. researchgate.netnih.govresearchgate.net GlyT1 is primarily located in glial cells and presynaptic neurons, while GlyT2 is mainly neuronal. researchgate.net These transporters are sodium- and chloride-dependent and their activity influences the availability of this compound for neurotransmission. nih.govresearchgate.net Regulatory mechanisms control the trafficking and plasma membrane expression of these transporters. nih.gov

Emerging research also highlights the influence of the gut microbiota on systemic this compound levels. Studies have shown that certain gut bacteria can metabolize this compound, impacting host this compound availability and metabolic status. medrxiv.org For example, Bilophila wadsworthia has been shown to metabolize this compound via the this compound reductase pathway, and its abundance is inversely correlated with serum this compound levels. medrxiv.org This suggests a previously underappreciated mechanism by which diet and the gut microbiome can regulate systemic this compound concentrations. medrxiv.org

Furthermore, the regulation of this compound metabolism is integrated with other metabolic pathways, such as the folate and methionine cycles, which rely on the one-carbon units provided by SHMT activity. mdpi.comnih.govnih.gov This interconnectedness allows for coordinated metabolic responses to changes in nutrient availability and cellular demands.

While detailed kinetic data for all regulatory aspects across various physiological conditions and species is extensive, studies on isolated systems provide insights into the enzyme kinetics. For instance, studies on the this compound cleavage system in isolated rat liver mitochondria have investigated the relationship between this compound concentration and CO2 production, indicating maximal activity and apparent Km values under specific conditions. capes.gov.br Similarly, studies on perfused rat liver have examined the factors influencing metabolic flux through the this compound cleavage system, including the impact of the mitochondrial NAD(H) redox couple and the availability of substrates like pyruvate and ammonium (B1175870) chloride. nih.gov

The regulation of this compound metabolism is a complex and multi-faceted process involving enzymatic control, cofactor availability, transport systems, and interactions with other metabolic pathways and the gut microbiome.

Interconnected Metabolic Networks and Glycine S Integrative Roles

Glycine (B1666218) in One-Carbon Metabolism

One-carbon metabolism comprises a series of biochemical reactions essential for the transfer of one-carbon units. This metabolic network is crucial for multiple physiological processes including the synthesis of nucleotides (purines and thymidine), the homeostasis of amino acids such as serine and methionine, maintaining epigenetic patterns, and cellular redox defense. creative-proteomics.comnih.gov this compound is a key player in this network, which is primarily composed of the interconnected folate and methionine cycles. creative-proteomics.comnih.gov

The folate cycle is a fundamental component of one-carbon metabolism, utilizing folate-derived cofactors to carry and transfer one-carbon units. rupress.org this compound is a significant source of these one-carbon units. creative-proteomics.comnih.gov The interconversion of serine and this compound, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a central reaction that directly fuels the folate cycle. nih.govrupress.org In this reversible reaction, serine donates a one-carbon unit to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (me-THF) and this compound. nih.gov

The this compound cleavage system (GCS), a major pathway for this compound degradation, also contributes to the one-carbon pool. nih.govresearchgate.net This mitochondrial enzyme complex breaks down this compound into carbon dioxide, ammonia (B1221849), and a one-carbon unit that is transferred to THF, forming me-THF. nih.gov Threonine can also feed into one-carbon metabolism by being converted to this compound. nih.govrupress.org The one-carbon units generated from these reactions are then utilized in various biosynthetic pathways. creative-proteomics.com

This compound metabolism is intricately linked to the methionine cycle and the regulation of S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of cellular methylation reactions. nih.govnih.gov These reactions are critical for the synthesis of numerous molecules and for epigenetic regulation through the methylation of DNA, RNA, and histones. nih.govresearchgate.net

The enzyme this compound N-methyltransferase (GNMT) plays a crucial role in regulating SAM levels. nih.govannalsgastro.gr When SAM levels are high, GNMT catalyzes the transfer of a methyl group from SAM to this compound, forming sarcosine (B1681465). annalsgastro.gr This reaction helps to buffer the cellular SAM pool, preventing excessive methylation and maintaining a balanced SAM/S-adenosylhomocysteine (SAH) ratio, which is critical for cellular homeostasis. annalsgastro.gr The product of this reaction, sarcosine, can be converted back to this compound by sarcosine dehydrogenase (SARDH), a reaction that can also generate a one-carbon unit for the folate cycle. nih.govannalsgastro.gr Through these interactions, this compound metabolism directly influences the availability of methyl groups for essential cellular processes. researchgate.net

This compound is an indispensable precursor for the de novo synthesis of purines, the foundational components of DNA and RNA. nih.govresearchgate.netyoutube.com The entire this compound molecule is incorporated into the purine (B94841) ring structure, providing atoms C4, C5, and N7. nih.govdroracle.ai This incorporation occurs in the early stages of the purine biosynthesis pathway. droracle.airesearchgate.net The de novo synthesis pathway for purines builds the ring structure directly onto phosphoribosyl pyrophosphate (PRPP). nih.gov

Furthermore, the one-carbon units derived from this compound via the folate cycle are essential for purine and thymidine (B127349) synthesis. creative-proteomics.comnih.gov Specifically, N¹⁰-formyl-tetrahydrofolate (CHO-THF), which is derived from the one-carbon pool fueled by this compound and serine, provides the carbon atoms C2 and C8 of the purine ring. nih.gov The synthesis of thymidine (a pyrimidine (B1678525) nucleotide) also relies on a one-carbon unit from the folate cycle. nih.gov Consequently, this compound's dual role as a direct structural component and a source of one-carbon units underscores its fundamental importance in nucleic acid biosynthesis. youtube.com

This compound's Critical Role in Glutathione (B108866) Synthesis

This compound is a fundamental component of glutathione (GSH), a major endogenous antioxidant. nih.govresearchgate.netcymbiotika.com Glutathione is a tripeptide synthesized from three amino acids: glutamate (B1630785), cysteine, and this compound. wikipedia.org The synthesis occurs in two steps: first, glutamate and cysteine are combined to form gamma-glutamylcysteine, and second, this compound is added to complete the glutathione molecule in a reaction catalyzed by glutathione synthetase. wikipedia.org

Research indicates that the availability of this compound can be a rate-limiting factor for glutathione synthesis. nih.gov When this compound levels are insufficient to support a normal rate of glutathione synthesis, there is a subsequent increase in the tissue levels of gamma-glutamylcysteine. nih.gov This suggests that dietary this compound intake is crucial for maintaining adequate glutathione levels, particularly in individuals with lower protein consumption. nih.gov A significant portion of this compound is utilized for the synthesis of glutathione in cells like astrocytes. nih.gov By serving as a direct precursor, this compound plays a vital role in cellular defense against oxidative stress. researchgate.netyoutube.com

This compound as a Precursor for Heme and Creatine (B1669601) Biosynthesis

This compound serves as a foundational molecule for the synthesis of other critical biomolecules, including heme and creatine. nih.govresearchgate.netyoutube.com

Heme Synthesis: Heme, an essential component of hemoglobin, myoglobin, and various enzymes, begins its synthesis with the condensation of this compound and succinyl-CoA. youtube.comyoutube.com This initial, rate-limiting step forms δ-aminolevulinic acid (ALA) and is a critical control point in the heme production pathway. youtube.com

Creatine Synthesis: Creatine, vital for energy storage and metabolism in muscle and brain tissue, is synthesized from three amino acids: this compound, arginine, and methionine. youtube.comyoutube.comnih.gov The process starts with the transfer of an amidino group from arginine to this compound, forming guanidinoacetate. nih.govnih.gov Subsequently, a methyl group from SAM (derived from methionine) is transferred to guanidinoacetate to form creatine. nih.govresearchgate.net Therefore, this compound provides the carbon backbone for this important energy-storing compound. nih.gov

This compound Conjugation in Detoxification Pathways

This compound plays a significant role in Phase II detoxification reactions, a process known as conjugation. youtube.comaskthescientists.com This pathway is responsible for metabolizing and detoxifying various endogenous and exogenous compounds (xenobiotics). researchgate.netnih.gov The process involves covalently linking these substances with this compound, which increases their water solubility and facilitates their excretion from the body, typically through urine. jove.com

The this compound conjugation pathway is a two-step enzymatic process. researchgate.netnih.gov First, a substrate, such as benzoate (B1203000) (a common food preservative) or salicylate, is activated to an acyl-coenzyme A (CoA) ester by a mitochondrial ligase. researchgate.netnih.gov In the second step, the enzyme this compound N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from CoA to this compound, forming a less toxic, water-soluble conjugate like hippuric acid (from benzoate). youtube.comresearchgate.net This pathway is crucial for preventing the accumulation of potentially harmful substances and mitigating their toxicity. nih.gov

This compound's Participation in Bile Acid Conjugation

In the liver, this compound plays a crucial role as a conjugating agent in the metabolism of bile acids. youtube.com This biochemical process is essential for the formation of bile salts, which are critical for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. elsevier.esnih.gov

The primary bile acids synthesized from cholesterol in hepatocytes, namely cholic acid and chenodeoxycholic acid, are conjugated with an amino acid before being secreted into the bile. elsevier.esyoutube.com this compound is one of the two principal amino acids used in this process, the other being taurine (B1682933). nih.gov The conjugation reaction involves the formation of an amide linkage between the carboxyl group of the bile acid and the amino group of this compound. elsevier.es This process yields glyco-conjugated bile acids, such as glycocholic acid (from cholic acid) and glycochenodeoxycholic acid (from chenodeoxycholic acid). youtube.comwikipedia.org

This conjugation significantly increases the water solubility of bile acids and lowers their pKa, making them more effective detergents in the aqueous environment of the intestine. wikipedia.org By converting them into their conjugated forms, the liver ensures that these molecules remain within the intestinal lumen to perform their function, as conjugation reduces their passive reabsorption through biological membranes. nih.govphysiology.org In humans, this compound conjugates are more abundant than taurine conjugates, typically at a ratio of about 3:1. elsevier.es

Detailed Research Findings:

The enzymatic process of bile acid conjugation is a two-step reaction catalyzed by two key enzymes located in the peroxisomes of liver cells. themedicalbiochemistrypage.orgrug.nl

Bile Acid-CoA Synthetase (BACS): This enzyme, encoded by the SLC27A5 gene, first activates the bile acid by converting it into a bile acid-CoA thioester. This activation step is a prerequisite for conjugation. themedicalbiochemistrypage.org

Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT): This enzyme, encoded by the BAAT gene, then catalyzes the transfer of the bile acid from its CoA derivative to this compound (or taurine). nih.govthemedicalbiochemistrypage.org

Research has demonstrated that a single enzyme, BAAT, is responsible for conjugating bile acids with both this compound and taurine. nih.govportlandpress.comresearchgate.net Molecular cloning and expression studies of human liver BAAT confirmed that a single protein is capable of catalyzing both reactions. nih.gov Kinetic studies have further explored the enzyme's affinity for both amino acids, noting that the relative concentrations of this compound and taurine in the liver can influence the ratio of the resulting conjugated bile acids. portlandpress.com For instance, studies have shown that when the availability of taurine is limited, the conjugation with this compound increases to compensate. nih.gov

Furthermore, research involving individuals with a homozygous mutation in the BAAT gene shows a complete absence of both this compound- and taurine-conjugated bile salts, confirming that BAAT is the sole enzyme responsible for this critical function. rug.nl Studies administering chenodeoxycholic acid to patients with gallstones found that the exogenous bile acid was efficiently conjugated, predominantly with this compound, leading to a bile composition of over 90% chenodeoxycholic acid conjugates. jci.orgjci.org

Data Tables

The following tables provide a summary of the primary bile acids that undergo conjugation with this compound and the enzymes that facilitate this metabolic process.

Table 1: this compound Conjugation of Primary Bile Acids

| Primary Bile Acid | Conjugating Amino Acid | Resulting Glyco-Conjugated Bile Acid |

| Cholic Acid | This compound | Glycocholic Acid |

| Chenodeoxycholic Acid | This compound | Glycochenodeoxycholic Acid |

Table 2: Key Enzymes in this compound-Bile Acid Conjugation

| Enzyme | Gene | Function | Location |

| Bile Acid-CoA Synthetase (BACS) | SLC27A5 | Activates bile acids by forming a CoA thioester. | Peroxisome |

| Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT) | BAAT | Transfers the activated bile acid to this compound. | Peroxisome |

Glycine in Neurotransmission and Neurological Function

Glycine (B1666218) as an Inhibitory Neurotransmitter

In the brainstem and spinal cord, this compound is the principal inhibitory neurotransmitter, where it is integral to various motor and sensory functions. acnp.org It exerts its inhibitory effects by binding to specific receptors, leading to a hyperpolarization of the neuron's membrane and a subsequent decrease in its firing probability. wikipedia.org This inhibitory action is crucial for coordinating motor reflexes and processing sensory information.

This compound Receptors (GlyRs): Structure, Function, and Chloride Channel Modulation

This compound receptors (GlyRs) are ionotropic receptors that form a chloride ion channel. wikipedia.org As members of the cys-loop superfamily of ligand-gated ion channels, functional GlyRs are pentameric, meaning they are composed of five protein subunits. physiology.orgnih.govnih.gov These subunits can be of two types: alpha (α) and beta (β). physiology.orgnih.gov To date, four alpha subunits (α1 to α4) and one beta subunit have been identified. physiology.orgnih.gov The composition of these subunits determines the receptor's pharmacological properties. physiology.orgnih.gov

The most common stoichiometry in adult mammals is thought to be three α subunits and two β subunits, or a 4α:1β ratio. nih.gov The α subunits are responsible for binding this compound, while the β subunit is crucial for anchoring the receptor to the postsynaptic cytoskeleton via the protein gephyrin. physiology.orgnih.govnih.gov This anchoring is vital for the clustering and stabilization of GlyRs at inhibitory synapses. nih.gov

Upon this compound binding, the receptor undergoes a conformational change that opens the integral chloride channel. wikipedia.orgyoutube.com In mature neurons, the intracellular chloride concentration is low, so the opening of this channel leads to an influx of chloride ions, hyperpolarizing the cell membrane and thus inhibiting the neuron. wikipedia.org However, in embryonic neurons, the intracellular chloride concentration is higher, leading to an efflux of chloride and a depolarizing, excitatory effect. wikipedia.orgphysiology.orgnih.gov

| GlyR Subunit | Primary Function |

| Alpha (α1-α4) | This compound binding, channel gating |

| Beta (β) | Anchoring to gephyrin, synaptic localization |

Synaptic and Extrasynaptic Glycinergic Transmission Mechanisms

Glycinergic transmission occurs at both synaptic and extrasynaptic sites, with distinct functional implications. Synaptic transmission is characterized by the rapid, phasic release of this compound from a presynaptic terminal into the synaptic cleft, where it activates a high concentration of GlyRs clustered at the postsynaptic density. nih.gov This fast form of transmission is responsible for mediating rapid inhibitory postsynaptic currents (IPSCs). nih.gov

This compound as a Co-agonist at N-Methyl-D-Aspartate (NMDA) Receptors

Beyond its role in inhibitory signaling, this compound is an essential co-agonist at N-Methyl-D-Aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors. acnp.orgnih.govnih.gov The presence of this compound is a prerequisite for the activation of NMDA receptors by the primary excitatory neurotransmitter, glutamate. nih.gov Without this compound bound to its distinct site on the NMDA receptor complex, glutamate is unable to open the receptor's ion channel. nih.govwikipedia.org

This co-agonist function is critical for a wide range of physiological processes, including synaptic plasticity, learning, and memory. The this compound binding site on the NMDA receptor, sometimes referred to as the glycineB site, is distinct from the inhibitory this compound receptor (glycineA site). nih.gov The affinity of this compound for different NMDA receptor subtypes can vary, which is thought to be influenced by the specific NMDA receptor subunits present. nih.gov

Investigation of Excitatory this compound Receptors (NMDA-type activated by this compound alone)

Recent research has identified a unique type of excitatory receptor that is activated by this compound alone. These are a subclass of NMDA receptors composed of only GluN1 and GluN3 subunits. nih.gov Unlike conventional NMDA receptors that require both glutamate and a co-agonist like this compound for activation, these GluN1/GluN3 receptors are gated solely by this compound or D-serine. nih.gov

The activation of these receptors is somewhat paradoxical. While this compound binding to the GluN3 subunit activates the receptor, its binding to the GluN1 subunit induces a strong desensitization, which blocks the receptor's function. nih.gov These excitatory this compound receptors are cation-selective, allowing the influx of positive ions and thus producing an excitatory effect. nih.gov However, they are largely impermeable to calcium and are not blocked by magnesium in a voltage-dependent manner, distinguishing them from traditional GluN1/GluN2-containing NMDA receptors. nih.gov The physiological role of these excitatory this compound receptors is an active area of investigation, with implications for various brain functions and disorders. nih.gov

This compound Transporters (GlyT1, GlyT2) in Neurotransmitter Reuptake and Homeostasis

The action of this compound in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. wikipedia.org This process is mediated by two specific sodium- and chloride-dependent this compound transporters, GlyT1 and GlyT2. wikipedia.orgnih.govnih.gov

GlyT1: This transporter is primarily found on glial cells (specifically astrocytes) surrounding both glycinergic and glutamatergic synapses. nih.govnih.gov Its main role is to regulate the levels of this compound in the synaptic environment. nih.gov By controlling the ambient this compound concentration, GlyT1 plays a crucial role in modulating the activity of both inhibitory GlyRs and excitatory NMDA receptors. nih.gov

GlyT2: In contrast, GlyT2 is located on the presynaptic terminals of glycinergic neurons. nih.govnih.gov Its primary function is to reuptake this compound back into the presynaptic neuron, where it can be repackaged into synaptic vesicles for subsequent release. nih.govnih.gov This process is vital for maintaining the supply of this compound for inhibitory neurotransmission. nih.gov

The differential localization and function of these two transporters allow for precise control over glycinergic signaling throughout the central nervous system.

| This compound Transporter | Primary Location | Primary Function |

| GlyT1 | Glial cells (astrocytes) | Regulates this compound levels at both inhibitory and excitatory synapses |

| GlyT2 | Presynaptic terminals of glycineric neurons | Reuptake of this compound for vesicular refilling |

This compound-Glutamate-GABA Crosstalk in Central Nervous System Neurophysiology

This compound, glutamate, and GABA are the three most prominent amino acid neurotransmitters in the central nervous system, and their actions are intricately linked. nih.gov The balance between the excitatory actions of glutamate and the inhibitory actions of GABA and this compound is fundamental for normal brain function. acnp.org

The crosstalk between these systems occurs through various mechanisms. As a co-agonist of NMDA receptors, this compound directly modulates glutamatergic excitatory neurotransmission. nih.gov The regulation of extracellular this compound concentrations by GlyT1 at glutamatergic synapses is a key example of this interaction. nih.gov

Furthermore, there is evidence of interactions at the level of neurotransmitter release and reuptake. For example, transporters for this compound and GABA can influence each other's release. nih.gov In some regions of the central nervous system, such as the spinal cord and cerebellum, this compound and GABA can even be co-released from the same presynaptic terminals, acting on their respective postsynaptic receptors to fine-tune inhibitory signaling. nih.gov This complex interplay between this compound, glutamate, and GABA is essential for the precise regulation of neuronal activity and is a critical area of research for understanding the pathophysiology of various neurological and psychiatric disorders. nih.govdntb.gov.ua

Research on Emerging Metabotropic this compound Receptors

For a long time, this compound was primarily recognized for its role as a fast-acting inhibitory neurotransmitter through its interaction with ionotropic receptors. nih.gov However, emerging research has unveiled a new dimension to glycinergic signaling, demonstrating that this compound can also exert its effects through metabotropic receptors, which are G-protein coupled receptors (GPCRs). nih.govnih.gov This discovery has opened up new avenues for understanding the complex roles of this compound in the central nervous system.

A significant breakthrough in this area was the identification of the orphan G-protein coupled receptor 158 (GPR158) as a metabotropic this compound receptor (mGlyR). nih.govresearchgate.net Unlike ionotropic receptors that form ion channels, GPR158 initiates intracellular signaling cascades upon activation by this compound. nih.govreceptor.ai Research has shown that this compound binding to GPR158 leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. nih.govresearchgate.net This signaling pathway is mediated through the receptor's association with the regulator of G-protein signaling 7 (RGS7) and Gβ5 complex. researchgate.netreceptor.ai

The functional implications of this metabotropic signaling are profound. Studies have demonstrated that the activation of mGlyR can modulate neuronal excitability. nih.govresearchgate.net For instance, in the retina, a strychnine-insensitive this compound response, indicative of metabotropic action, was found to reduce high voltage-activated calcium currents in bipolar and ganglion cells. nih.gov This action was shown to be dependent on a G-protein and protein kinase A. nih.gov Furthermore, the glutamatergic input from bipolar cells to ganglion cells was suppressed by this metabotropic this compound pathway. nih.gov

Beyond the retina, GPR158 is prominently expressed in brain regions critical for mood and cognition, such as the medial prefrontal cortex. nih.gov Research suggests that by acting on these receptors, this compound may play a role in regulating affective states and cognitive processes. researchgate.netreceptor.ai In addition to this compound, the related amino acid taurine (B1682933) has been identified as a partial agonist for GPR158, further highlighting the receptor's potential as a therapeutic target for mood disorders. nih.gov

Another area of investigation involves the metabotropic functions of N-methyl-D-aspartate (NMDA) receptors, where this compound acts as a co-agonist. frontiersin.orgnih.gov Some studies suggest that this compound can potentiate AMPA receptor function through a metabotropic, channel-independent activation of GluN2A-containing NMDA receptors. frontiersin.org This potentiation appears to be mediated by the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. frontiersin.orgnih.gov

The discovery of metabotropic this compound receptors has resolved the long-standing question of why this compound was one of the few major neurotransmitters without a known metabotropic pathway. nih.gov This research not only broadens our understanding of glycinergic neurotransmission but also presents novel targets for the development of therapeutics for a range of neurological and psychiatric conditions.

Detailed Research Findings on Emerging Metabotropic this compound Receptors

Glycine S Multifaceted Roles in Cellular and Organ System Physiology

Glycine (B1666218) and Protein Synthesis Dynamics

Contribution to Collagen Synthesis and Extracellular Matrix Integrity

Collagen, a major component of connective tissues like skin, tendons, bones, and cartilage, has a unique amino acid sequence where this compound is present at almost every third position in the polypeptide chain nih.govbiotech-asia.org. This regular placement of the small this compound molecule is essential for the tight packing of the three alpha chains that form the collagen triple helix, providing structural integrity and tensile strength to the extracellular matrix (ECM) nih.govbiotech-asia.org. Studies have shown that the availability of this compound significantly impacts collagen production. For instance, high concentrations of this compound (≥1.5 mM) have been reported to increase the synthesis of type 2 collagen in cultured bovine chondrocytes by 2.5 times mdpi.com. This compound, along with proline, comprises a major portion of the primary amino acid sequence of collagen, and this compound has demonstrated a strong effect on collagen production in human dermal fibroblasts when compared to other amino acids researchgate.net. This highlights this compound's critical role in maintaining the structural framework of tissues and organs by supporting collagen synthesis.

Impact on Muscle Protein Metabolism and Anabolic Processes

This compound is vital for muscle protein synthesis, growth, and repair mdpi.comnih.gov. Approximately 5% of the amino acids in muscle contractile protein are this compound, while it constitutes about one-third of structural proteins like collagen and elastin (B1584352) in muscle connective tissue and the extracellular matrix mdpi.com. Research suggests that this compound can influence muscle protein metabolism by activating anabolic pathways and inhibiting proteolytic gene expression, thereby protecting against muscle wasting nih.govresearchgate.net. Animal studies indicate that this compound administration may help preserve muscle mass and enhance muscle function mdpi.comnih.gov. This compound has been implicated in the upregulation of mTORC1 signaling, a pathway crucial for muscle protein synthesis and hypertrophy, particularly in response to resistance training mdpi.comnih.gov. Furthermore, this compound, in conjunction with arginine, contributes to creatine (B1669601) synthesis in skeletal muscle, a molecule vital for energy production during high-intensity exercise nih.gov. Studies using in vitro models of muscle wasting have shown that this compound can protect against atrophy by activating the mTORC1 complex and inhibiting the expression of genes like MuRF1 and Atrogin-1 researchgate.net. This compound may also support muscle maintenance by supporting the proliferation of muscle progenitor cells (MPCs), which are crucial for muscle regeneration biorxiv.org.

This compound in Redox Homeostasis and Antioxidant Defense

This compound plays a significant role in maintaining cellular redox homeostasis, the balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses. It participates in antioxidant defense mechanisms, helping to protect cells from oxidative damage.

Modulation of Oxidative Stress Pathways and Reactive Species

This compound is a precursor for glutathione (B108866) (GSH), a key intracellular antioxidant composed of glutamate (B1630785), cysteine, and this compound umk.plfrontiersin.orgnih.gov. GSH plays a critical role in detoxifying ROS, repairing oxidative damage, and maintaining redox balance umk.plnih.gov. Studies have shown that aging is associated with reduced intracellular glutathione levels, contributing to increased oxidative stress umk.pl. Supplementation with this compound, sometimes in combination with N-acetylcysteine (GlyNAC), has been shown to restore glutathione levels and lower oxidative markers in older adults umk.pl. In rodent models, this compound supplementation has helped maintain intracellular glutathione pools and mitigate protein carbonylation, indicating improved cellular resilience against oxidative damage umk.pl.

This compound's Influence on Mitochondrial Function

Mitochondria are the primary sites of cellular energy production and are also involved in various metabolic processes. This compound has been shown to influence mitochondrial function, impacting cellular respiration and ATP production.

This compound plays a role in supporting mitochondrial function and protecting against mitochondrial dysfunction induced by various stressors nih.govcuny.eduresearchgate.net. Research indicates that this compound can help stabilize membrane potential at the cellular level and directly protect mitochondrial function cuny.edu. Studies in aged mice have shown that this compound supplementation can improve age-related decline of mitochondrial respiratory function in skeletal muscle nih.gov. This compound has been found to increase oxygen consumption rate and mitochondrial activity in endothelial cells researchgate.net.

Effects on Cellular Respiration and ATP Production

This compound is involved in pathways that support cellular energy metabolism, including contributing to the synthesis of heme, a critical component of cytochromes involved in the electron transport chain within mitochondria umk.pl. Adequate this compound levels are thought to support proper electron transport, potentially reducing the electron leak that can generate ROS umk.pl. Studies have suggested that this compound supplementation can enhance ATP production umk.plnih.govresearchgate.net. For instance, research in endothelial cells showed that intracellular ATP production increased significantly (nearly 100%) in this compound-induced cells researchgate.net. In a porcine testicular Sertoli cell line, this compound improved mitochondrial function and ATP production following fluoride-induced oxidative stress nih.gov. While some studies indicate that this compound can protect cellular integrity even during severe impairment of ATP-generating processes, its direct influence on ATP production through supporting electron transport chain components like heme is also recognized umk.plnih.gov. Research exploring the coupling of amino acid transport to respiration in Escherichia coli suggested that this compound uptake shows a complete dependence on energy derived from respiration cdnsciencepub.com. Furthermore, studies investigating the link between one-carbon metabolism, which involves this compound, and cellular respiration have highlighted the role of NADH production in this context, which is crucial for aerobic ATP production researchgate.net. Although the exact mechanisms are still being explored, the evidence suggests that this compound contributes to maintaining efficient mitochondrial function and supporting cellular ATP levels under various physiological and stress conditions.

Involvement in Mitochondrial Protein Quality Control and Biogenesis

Mitochondria are vital organelles responsible for energy production through oxidative phosphorylation, among other critical cellular processes. Maintaining the integrity and function of the mitochondrial proteome is essential for cellular health. Mitochondrial protein quality control (mtPQC) involves a sophisticated network of mechanisms, including molecular chaperones and proteases, that ensure proper protein folding, assembly, and degradation of damaged or mislocalized proteins within the four mitochondrial compartments nih.govrupress.org. Mitochondrial biogenesis, the process of creating new mitochondria, requires the coordinated synthesis and import of proteins encoded by both nuclear and mitochondrial genomes frontiersin.org.

This compound's involvement in mtPQC and biogenesis is multifaceted. It is a component of glutathione (PubChem CID: 124886), a critical antioxidant that helps protect mitochondrial components from oxidative damage, a significant stressor that can impair protein function and contribute to dysregulation of protein homeostasis nih.govmdpi.comnih.gov. Adequate this compound levels are important for optimal glutathione synthesis, and deficiency can lead to decreased glutathione levels, potentially impacting mitochondrial health mdpi.complos.org.

Furthermore, the import of this compound into mitochondria is essential for regulating mitochondrial function, including energy production and redox balance ontosight.ai. Specific transporters, such as SLC25A38 and SLC1A5, facilitate this compound transport across the mitochondrial membrane ontosight.ai. Dysregulation of this compound transport has been implicated in various diseases, including mitochondrial disorders ontosight.ai.

Research also suggests a direct link between this compound and mitochondrial function. Studies have shown that this compound can regulate mitochondrial function and improve oocyte maturation in vitro, potentially by decreasing reactive oxygen species (ROS) levels, increasing mitochondrial membrane potential (ΔΨm), and boosting ATP concentration nih.gov. This compound has been observed to promote mitochondrial activity and significantly increase intracellular ATP production in endothelial cells researchgate.net. While the precise mechanisms are still being elucidated, these findings highlight this compound's role in supporting mitochondrial energetic efficiency and combating dysfunction.

Emerging research also points to the existence of a this compound-specific N-degron pathway that mediates the quality control of protein N-myristoylation, a modification affecting numerous proteins, including some involved in mitochondrial function researchgate.net. This pathway recognizes proteins with an exposed N-terminal this compound residue, targeting them for degradation and contributing to protein quality control researchgate.net.

This compound's Anti-inflammatory and Immunomodulatory Activities